molecular formula C17H36O B1198758 15-Methylhexadecan-1-ol CAS No. 51166-20-2

15-Methylhexadecan-1-ol

Cat. No.: B1198758
CAS No.: 51166-20-2
M. Wt: 256.5 g/mol
InChI Key: VWIXGTHYBZXAPS-UHFFFAOYSA-N
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Description

15-Methylhexadecan-1-ol is a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O. It is characterized by a methyl group attached to the 15th carbon of the hexadecan-1-ol chain. This compound is known for its unique structural properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Methylhexadecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 15-methylhexadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 15-methylhexadecanoic acid. This process involves the use of catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 15-Methylhexadecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

15-Methylhexadecan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Methylhexadecan-1-ol involves its interaction with cell membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 15-Methylhexadecan-1-ol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties. This structural variation can influence its reactivity and interactions with other molecules, making it valuable in specialized applications .

Properties

IUPAC Name

15-methylhexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXGTHYBZXAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339714
Record name ISOHEPTADECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51166-20-2
Record name ISOHEPTADECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15-methylhexadecan-1-ol was prepared from 12-bromo-1-dodecanol and 3-methylbutylbromide. The 1H NMR was identical to that reported by Masuda et al. ((2002) Biosci. Biotech. Biochem. 66:1531-1537).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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